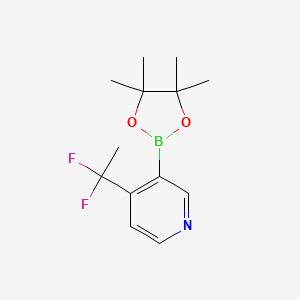
4-(1,1-Difluoroethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,1-Difluoroethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a synthetic organic compound that features a pyridine ring substituted with a difluoroethyl group and a dioxaborolane moiety. Compounds like this are often used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-Difluoroethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis.
Introduction of the Difluoroethyl Group: This can be achieved through nucleophilic substitution reactions using appropriate difluoroethylating agents.
Attachment of the Dioxaborolane Moiety: This step often involves the use of boronic acid derivatives and can be facilitated by palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the difluoroethyl group.
Reduction: Reduction reactions could target the pyridine ring or the difluoroethyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a difluoroacetic acid derivative, while reduction could produce a more saturated pyridine ring.
Aplicaciones Científicas De Investigación
Chemistry
Cross-Coupling Reactions: The compound can be used as a building block in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Ligand Design: It may serve as a ligand in coordination chemistry.
Biology and Medicine
Drug Development:
Biological Probes: Could be used as a probe in biochemical assays.
Industry
Material Science: Possible applications in the synthesis of advanced materials, such as polymers or nanomaterials.
Mecanismo De Acción
The mechanism of action would depend on the specific application. In cross-coupling reactions, the compound acts as a boronic ester, facilitating the formation of carbon-carbon bonds through palladium-catalyzed mechanisms. In biological systems, it might interact with specific enzymes or receptors, although detailed studies would be required to elucidate these pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-(1,1-Difluoroethyl)pyridine: Lacks the dioxaborolane moiety.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Lacks the difluoroethyl group.
4-(1,1-Difluoroethyl)-3-(boronic acid)pyridine: Similar structure but with a boronic acid group instead of the dioxaborolane moiety.
Uniqueness
The presence of both the difluoroethyl group and the dioxaborolane moiety makes 4-(1,1-Difluoroethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine unique. This combination of functional groups can provide distinct reactivity and properties, making it valuable in various synthetic and research applications.
Propiedades
Fórmula molecular |
C13H18BF2NO2 |
|---|---|
Peso molecular |
269.10 g/mol |
Nombre IUPAC |
4-(1,1-difluoroethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C13H18BF2NO2/c1-11(2)12(3,4)19-14(18-11)10-8-17-7-6-9(10)13(5,15)16/h6-8H,1-5H3 |
Clave InChI |
FNVBYIAMSSFNCY-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)C(C)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Amino-2-[(5-bromo-2-methoxyphenyl)sulfanyl]pyrimidine-5-carbonitrile](/img/structure/B13460828.png)
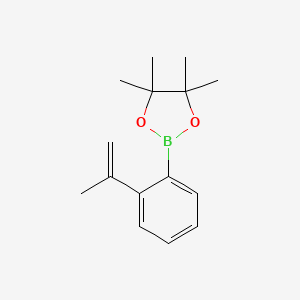


![4-[1-(4-chlorophenyl)-4-fluoro-1H-pyrazol-3-yl]piperidine hydrochloride](/img/structure/B13460843.png)
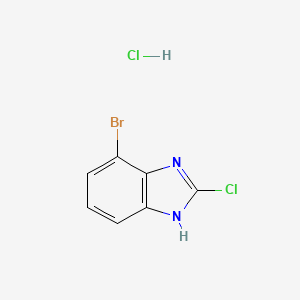

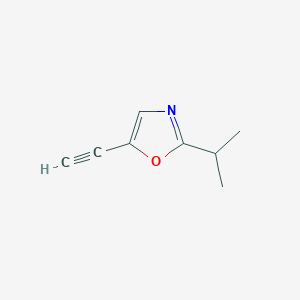
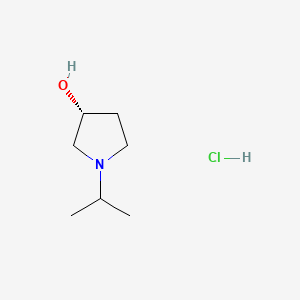
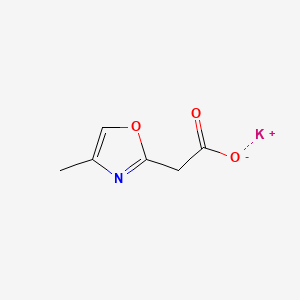
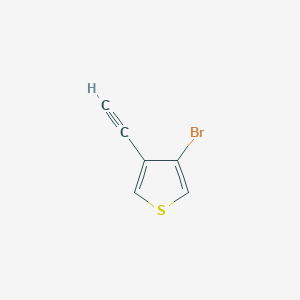
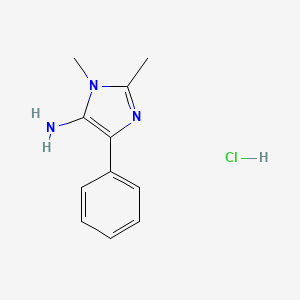
![3-[2-Fluoro-5-(trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B13460901.png)

